N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-10-7-8-12-15(9-10)23-17(19-11(2)21)16(12)18-20-13-5-3-4-6-14(13)22-18/h3-6,10H,7-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQCVNRTKUBFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators under milder reaction conditions using dimethyl formamide as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties and as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzothiazole-Tetrahydrobenzothiophene Derivatives
BA93193
- Structure : N-[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
- Key Differences: Replaces the acetamide group with a nitro-substituted benzothiophene carboxamide.
- Molecular Weight : 505.63 g/mol (vs. ~400–420 g/mol for acetamide analogs), suggesting higher lipophilicity .
Y020-0559 and Y020-0562
- Structures :
- Y020-0559: 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Y020-0562: 2-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Key Differences : Both feature piperazine-linked aryl substituents on the acetamide nitrogen. The fluorophenyl group in Y020-0562 may enhance metabolic stability compared to the methoxyphenyl group in Y020-0559 .
- Molecular Weights : 400.54 g/mol (Y020-0559) and 388.51 g/mol (Y020-0562), indicating lower steric bulk than the target compound .
Benzothiazole-Acetamide Derivatives with Variable Substituents
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives
- Examples :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Key Differences : The trifluoromethyl group at position 6 enhances metabolic stability and electronegativity compared to the methyl group in the target compound. Phenyl or methoxyphenyl acetamide substituents may improve binding to aromatic residues in enzyme active sites .
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Structure : Incorporates a bulky adamantyl group instead of the tetrahydrobenzothiophene system.
- Crystal structure analysis reveals intermolecular N–H···N and C–H···O hydrogen bonds, which may stabilize solid-state packing .
Tetrahydrobenzothiazole Derivatives with Simplified Cores
N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide
- Structure : Lacks the 1,3-benzothiazol-2-yl group but retains the tetrahydrobenzothiazole core.
- The amino group at position 2 introduces additional hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
*Predicted using preADMET or similar tools .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C16H16N2S2
- Molecular Weight : 300.45 g/mol
- CAS Number : 1105194-23-7
This compound features a complex structure that includes a benzothiazole moiety and a tetrahydrobenzothiophene framework, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that derivatives of benzothiazole compounds often exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have been evaluated for their effects on various cancer cell lines.
- Neuroprotective Effects : There is evidence suggesting that certain benzothiazole derivatives may provide neuroprotection in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). This is attributed to their ability to inhibit specific kinases involved in neurodegeneration.
- Antimicrobial Activity : Some studies report that benzothiazole derivatives possess antimicrobial properties against various pathogens. The presence of the benzothiazole ring is often linked to enhanced interaction with microbial targets.
The biological activity of this compound can be attributed to several mechanisms:
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Enzyme Inhibition : The compound has been shown to inhibit specific kinases such as CK1δ (Casein Kinase 1 delta), which plays a crucial role in cellular signaling pathways. Inhibiting this enzyme can lead to reduced cell proliferation in cancerous cells .
Compound % Inhibition at 10 μM IC50 (μM) N-[3-(1,3-benzothiazol-2-yl)-6-methyl... >60% 0.85 ± 0.10
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on CK1δ Inhibitors : A study published in the Journal of Medicinal Chemistry evaluated various N-benzothiazolyl phenyl-acetamides as CK1δ inhibitors. The results indicated that these compounds could effectively cross the blood-brain barrier (BBB), making them suitable candidates for treating neurodegenerative conditions .
- Drosophila Model for ALS : Research involving transgenic Drosophila models expressing human TDP-43 protein showed that benzothiazole derivatives could ameliorate symptoms associated with neurodegeneration, suggesting potential therapeutic applications for diseases like ALS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
